

Application Notes and Protocols for the Analytical Determination of Desmethyl Celecoxib

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Compound of Interest						
Compound Name:	Desmethyl Celecoxib					
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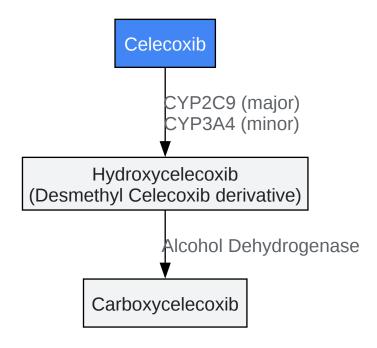
Introduction

Desmethyl Celecoxib is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The analytical determination of **Desmethyl Celecoxib** is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document provides detailed application notes and protocols for the quantitative analysis of **Desmethyl Celecoxib** in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] [3][4] Hydroxycelecoxib is subsequently oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases.[1][2] These metabolites are pharmacologically inactive.[1][2]





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Caption: Metabolic conversion of Celecoxib.

Analytical Methods for Desmethyl Celecoxib and Related Metabolites

LC-MS/MS is the most widely employed technique for the quantification of Celecoxib and its metabolites due to its superior sensitivity and specificity. Below are summaries and protocols derived from published methods.

Quantitative Data Summary

The following tables summarize the key parameters from various validated LC-MS/MS methods for the analysis of Celecoxib and its metabolites, which are applicable for the determination of **Desmethyl Celecoxib**.

Table 1: LC-MS/MS Method Parameters



Parameter	Method 1[5]	Method 2[6]	Method 3[7]	Method 4[8]
Analyte(s)	Celecoxib, Carboxycelecoxi b (M2), Hydroxycelecoxi b (M3), and others	Celecoxib, Desmethyl- Erlotinib	Celecoxib, Dezocine, Dexmedetomidin e	Celecoxib
Internal Standard (IS)	Not specified	Sitagliptin, Efervirenz	Midazolam	Celecoxib-D7
Matrix	Rat Blood	Rat Plasma	Beagle Plasma	Human Plasma
Sample Preparation	Salting-out liquid- liquid extraction	Protein precipitation with methanol	Protein precipitation with acetonitrile	Solid-phase extraction
LC Column	Not specified	Reverse-phase C18 (50mm x 4.6mm, 3μm)	Acquity UPLC BEH C18	ACE C8-300 (50 x 4.0 mm, 3.0 μm)
Mobile Phase	Not specified	Methanol: 2 mM ammonium acetate buffer (pH 4.0)	Acetonitrile- formic acid (gradient)	Methanol-1.0 mmol ammonium acetate (80:20 v/v)
Flow Rate	Not specified	0.8 mL/min	0.4 mL/min	Not specified
Mass Spectrometer	API 5500 Qtrap	Theremo Finnigan Quantam ultra triple-quadrupole	UPLC-MS/MS	LC-MS/MS
Ionization Mode	Not specified	Positive/Negative Ion-Switching ESI	Positive ESI	Negative ESI
Detection Mode	Multiple Reaction Monitoring (MRM)	Selected Reaction Monitoring (SRM)	Multiple Reaction Monitoring (MRM)	Not specified



Table 2: Method Validation Parameters

Parameter	Method 1[5]	Method 2[6]	Method 3[7]	Method 4[8]
Linear Range (Celecoxib)	0.3-20000 nM	Not specified	10-2000 ng/mL	10.0-4000 ng/mL
LLOQ (Celecoxib)	0.3 nM	1.5 ng/mL	1.00 ng/mL	10.0 ng/mL
Accuracy	85-115%	< 15%	-6.05% to 10.98% (RE)	Not specified
Precision (RSD)	< 12%	< 15%	0.11-9.63%	< 7.2%
Recovery	> 70%	Not specified	> 79%	85.5%

Experimental Protocols

The following are detailed protocols for the analysis of **Desmethyl Celecoxib** and related compounds in biological matrices.

Protocol 1: UPLC-MS/MS for Quantitation in Rat Blood[5]

This protocol is adapted for the analysis of Celecoxib and its primary metabolites, including the precursor to **Desmethyl Celecoxib**.

- 1. Sample Preparation (Salting-out Liquid-Liquid Extraction)
- To a 50 μL aliquot of rat blood, add an internal standard.
- Add 200 μL of acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Add a salting-out agent (e.g., ammonium sulfate).
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. UPLC-MS/MS Conditions
- LC System: Waters ACQUITY UPLC
- Mass Spectrometer: API 5500 Qtrap Mass Spectrometer
- Chromatographic Column: Details not specified, but a C18 column is recommended.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
- Flow Rate: Approximately 0.4-0.6 mL/min.
- Injection Volume: 5-10 μL.
- Ionization: Electrospray Ionization (ESI), positive or negative mode to be optimized for Desmethyl Celecoxib.
- Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for **Desmethyl Celecoxib** and the internal standard must be determined by direct infusion.



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